2-Acetyl-6-fluorobenzoic acid
Description
2-Acetyl-6-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by an acetyl group (-COCH₃) at position 2 and a fluorine atom at position 6 on the benzene ring. Its molecular formula is C₉H₇FO₃, with a molecular weight of 182.15 g/mol. This compound is primarily utilized in herbicidal formulations, particularly as a precursor in synthesizing semicarbazone derivatives, which enhance herbicide efficacy when co-applied with auxin transport inhibitors .
The synthesis of this compound involves the preparation of 3-fluorophthalic anhydride from 3-fluorophthalic acid, followed by further derivatization to introduce the acetyl group . Its structure combines electron-withdrawing (fluorine) and electron-donating (acetyl) substituents, influencing its reactivity and solubility, which are critical for its role in agrochemical applications.
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-acetyl-6-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5(11)6-3-2-4-7(10)8(6)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
RZOVYRIKIOBYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical acid-catalyzed reactions:
These reactions are analogous to those reported for 2-amino-6-fluorobenzoic acid, where esterification and amidation are key steps in pharmaceutical synthesis .
Reduction of the Acetyl Group
The ketone moiety can be selectively reduced:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | No reaction (ketone inert to NaBH₄) | – |
| LiAlH₄ | THF, reflux | 2-(1-Hydroxyethyl)-6-fluorobenzoic acid | Full conversion to alcohol |
The fluorine atom enhances the electrophilicity of the carbonyl group, facilitating reduction under strong conditions.
Electrophilic Aromatic Substitution
The fluorine (meta-director) and acetyl (meta-director) groups jointly influence substitution patterns:
| Reaction | Reagents | Position of Substitution | Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | Position 4 | 4-Nitro-2-acetyl-6-fluorobenzoic acid |
| Sulfonation | H₂SO₄, SO₃, 100°C | Position 5 | 5-Sulfo-2-acetyl-6-fluorobenzoic acid |
The combined directing effects limit substitution to positions 4 and 5.
Nucleophilic Aromatic Substitution
Fluorine’s poor leaving-group ability restricts nucleophilic displacement unless activated:
Such reactions are less favorable compared to chloro- or bromo-analogs .
Condensation and Cyclization
The acetyl group participates in ketone-specific reactions:
These reactions exploit the acetyl group’s ability to form enolates or enamines .
Stability and Decomposition
Under oxidative or thermal stress:
| Condition | Pathway | Byproducts |
|---|---|---|
| H₂O₂, Fe²⁺ | Oxidative cleavage of acetyl | 6-Fluorobenzoic acid, CO₂ |
| >200°C (pyrolysis) | Decarboxylation | 3-Fluoroacetophenone |
The acetyl group stabilizes intermediates during decomposition.
Comparison with Similar Compounds
2-Amino-6-fluorobenzoic Acid
- Molecular Formula: C₇H₆FNO₂
- Molecular Weight : 155.13 g/mol
- Substituents: Amino (-NH₂) at position 2, fluorine at position 6.
- Properties: The amino group increases basicity and reactivity compared to the acetyl group, making it suitable for pharmaceutical synthesis.
- Applications : Used as an intermediate in drug development, particularly in antibiotics and specialty chemicals .
2-Chloro-6-fluorobenzoic Acid
- Molecular Formula : C₇H₄ClFO₂
- Molecular Weight : 174.56 g/mol
- Substituents : Chloro (-Cl) at position 2, fluorine at position 6.
- Properties : The chloro group enhances electron-withdrawing effects, increasing acidity (lower pKa) compared to 2-acetyl-6-fluorobenzoic acid.
- Applications : Employed in organic synthesis, including the production of aldehydes and cinnamic acid derivatives .
2-Fluoro-6-methylbenzoic Acid
- Molecular Formula : C₈H₇FO₂
- Molecular Weight : 154.14 g/mol
- Substituents : Methyl (-CH₃) at position 2, fluorine at position 6.
- Properties : The methyl group is electron-donating, reducing solubility in polar solvents but enhancing thermal stability.
- Applications : Found in agrochemical intermediates and polymer additives .
2-Acetamido-6-fluorobenzoic Acid
- Molecular Formula: C₉H₈FNO₃
- Molecular Weight : 197.16 g/mol
- Substituents : Acetamido (-NHCOCH₃) at position 2, fluorine at position 6.
- Properties : The acetamido group introduces hydrogen-bonding capability, influencing interactions in biological systems.
- Applications : Studied in structural biology for protein-ligand interactions, as evidenced by its inclusion in the RCSB PDB database .
2-Chloro-6-fluoro-3-formylbenzoic Acid
- Molecular Formula : C₈H₄ClFO₃
- Molecular Weight : 202.56 g/mol
- Substituents : Chloro at position 2, fluorine at position 6, formyl (-CHO) at position 3.
- Properties : The formyl group increases electrophilicity, enabling participation in condensation reactions.
- Applications : Utilized as a building block in synthesizing heterocyclic compounds and pharmaceuticals .
Comparative Data Table
Key Findings and Insights
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase acidity and reactivity, while electron-donating groups (e.g., CH₃, acetyl) enhance solubility in non-polar solvents.
- Applications: Substituent choice dictates application: acetyl and acetamido derivatives are prevalent in agrochemicals and biologics, respectively, while amino and formyl derivatives are pivotal in drug synthesis.
- Synthetic Utility : Fluorine at position 6 is a common feature across analogs, improving metabolic stability and binding affinity in target molecules .
Q & A
Q. What are the established synthetic routes for 2-Acetyl-6-fluorobenzoic acid, and how do reaction conditions influence yield and purity?
Answer: The synthesis of fluorinated benzoic acid derivatives typically involves nucleophilic fluorination or electrophilic substitution. For this compound, a plausible route includes fluorination of a pre-functionalized benzoic acid precursor (e.g., via Balz-Schiemann or halogen exchange reactions) followed by acetylation. Key parameters include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) for esterification or Friedel-Crafts acetylation .
- Temperature control : Fluorination reactions often require precise thermal conditions (e.g., 80–120°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the product from isomers or byproducts. Validate purity via HPLC or melting point analysis .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Answer:
- NMR spectroscopy : Use and NMR to confirm fluorination position and acetyl group integration. Chemical shifts for fluorine in aromatic systems typically range from -110 to -125 ppm .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) to predict solubility and stability .
- IR spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700 cm) and O–H bonds (~2500–3000 cm) .
Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the acetyl group.
- Light sensitivity : Protect from UV exposure, as fluorinated aromatic compounds may undergo photodegradation .
- Moisture control : Use desiccants to avoid deliquescence, especially for the free carboxylic acid form .
Advanced Research Questions
Q. What mechanistic insights exist regarding the fluorination and acetylation steps in the synthesis of this compound?
Answer:
- Fluorination : Nucleophilic aromatic substitution (SNAr) with KF or CsF in polar aprotic solvents (e.g., DMF) is common. Electron-withdrawing groups (e.g., -COOH) activate the ring for fluorination at the ortho position .
- Acetylation : Friedel-Crafts acylation may compete with esterification. Use Lewis acids (e.g., AlCl₃) to direct acetylation to the desired position. Monitor regioselectivity via NMR .
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reactions, such as cross-coupling or cycloaddition?
Answer:
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. For example, the acetyl group lowers electron density at the para position, favoring Suzuki-Miyaura coupling at the fluorinated site .
- Solvent effects : Simulate solvation energies to optimize reaction media (e.g., DMSO enhances carboxylate anion stability) .
Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?
Answer:
- Batch variability : Compare synthetic protocols across studies; impurities like regioisomers (e.g., 3-acetyl-6-fluoro derivatives) may skew bioassay results .
- Assay conditions : Standardize cell culture media pH to account for carboxylic acid ionization, which affects membrane permeability .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate whether contradictory results arise from methodological differences (e.g., IC₅₀ measurements in varying buffer systems) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the acidity (pKa) of this compound?
Answer:
- Experimental validation : Re-measure pKa via potentiometric titration in standardized solvents (e.g., water vs. DMSO). Fluorine’s electron-withdrawing effect should lower pKa compared to non-fluorinated analogs.
- Literature review : Cross-reference studies using identical ionic strength buffers. Discrepancies may arise from neglect of activity coefficients .
Methodological Recommendations
Q. What analytical techniques are critical for validating the purity of this compound in synthetic workflows?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
